Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O5/c1-3-22-13(20)7-16-14(21)18-17-12(19)8-23-11-5-4-10(15)6-9(11)2/h4-6H,3,7-8H2,1-2H3,(H,17,19)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHIYSGDRPTMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, and relevant research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol with acetohydrazide derivatives, followed by esterification processes. The synthetic route can be summarized as follows:
- Formation of Acetohydrazide : Reacting 4-chloro-2-methylphenol with hydrazine derivatives to form the corresponding hydrazide.
- Esterification : The hydrazide is then reacted with ethyl acetate under acidic conditions to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of ethyl acetohydrazide exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| This compound | 50 | Escherichia coli |
Cytotoxic Activity
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been tested against HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The compound's ability to induce apoptosis in these cell lines was evaluated using assays that measure cell viability and morphological changes.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 30 | Apoptosis induction |
| MCF7 | 25 | Cell cycle arrest |
| HepG2 | 35 | Reactive oxygen species generation |
3. Mechanistic Studies
The biological activity of this compound has been further elucidated through mechanistic studies. These studies suggest that the compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : Binding studies indicate that it may interact with DNA, leading to alterations in replication and transcription processes.
4. Case Studies and Research Findings
A notable case study involved the evaluation of a series of hydrazone derivatives, including this compound), which were assessed for their anticancer properties. The study reported significant reductions in tumor growth in animal models treated with the compound .
Another research effort focused on the antibacterial properties, where derivatives were screened against a panel of pathogens, yielding results that suggest potential for development into therapeutic agents .
5. Conclusion
This compound presents a promising profile for biological activity, particularly in antimicrobial and anticancer applications. Ongoing research is necessary to fully elucidate its mechanisms of action and to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Derivatives
The compound’s core structure can be dissected into three segments:
Comparative Analysis with Phenoxyacetic Acid Derivatives
Table 1: Comparison of Structural and Functional Properties
Key Differences:
- Hydrazide vs. Carboxylic Acid : Unlike MCPA, the hydrazide group in the target compound may reduce phytotoxicity or enable chelation with metal ions, altering its environmental fate .
- Ethyl Ester vs. Acid : The ester group in the target compound and MCPA ethyl ester increases volatility and lipophilicity compared to MCPA’s acidic form, which could enhance foliar absorption but reduce soil persistence .
Research Findings and Implications
Physicochemical Properties
- Hydrogen Bonding: The acetohydrazide group in the target compound and analogs (e.g., 2-(4-methoxyphenoxy)acetohydrazide) facilitates N–H⋯O/N hydrogen bonds, influencing crystal packing and solubility .
- Stability : Hydrazides are prone to hydrolysis under acidic/basic conditions, whereas ester groups (as in MCPA ethyl ester) may hydrolyze to active acids in vivo .
Environmental Behavior
- Degradation : Esters (e.g., MCPA ethyl ester) hydrolyze faster than acids or hydrazides, affecting environmental half-life .
Q & A
Q. What is the standard synthetic route for Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves two key steps:
- Step 1 : React ethyl 2-(4-chloro-2-methylphenoxy)acetate with hydrazine hydrate under reflux (5–18 hours) to form the hydrazide intermediate .
- Step 2 : Condense the hydrazide with an acylating agent (e.g., carbonylating reagents) in ethanol or acetic acid to yield the final compound.
- Characterization : Use NMR (¹H/¹³C) to confirm hydrazide formation (N–H peaks at δ 8–10 ppm) and IR spectroscopy to verify carbonyl stretches (~1650–1700 cm⁻¹). Recrystallization from methanol or ethanol produces needle-like crystals suitable for X-ray diffraction .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, away from moisture and strong acids (e.g., HCl, H₂SO₄), which may degrade the compound .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Avoid contact with reactive metals (e.g., sodium, magnesium) that may catalyze decomposition .
- Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation due to potential nephrotoxicity and hematological effects .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor reaction progress.
- Recrystallization : Optimize solvent systems (e.g., methanol/water mixtures) based on differential solubility of intermediates vs. byproducts .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., ~150–160°C for hydrazide intermediates) to detect impurities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR, IR) be resolved during structural confirmation?
- Methodological Answer :
- Variable Temperature NMR : Use to distinguish dynamic effects (e.g., tautomerism in hydrazide groups) from impurities .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using ORTEP-3 software for structure refinement .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ions (e.g., [M+H]⁺ at m/z 367.08) and identify fragmentation patterns inconsistent with expected structures .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates vs. ethanol, which may limit solubility .
- Catalysis : Add catalytic acetic acid (1–2 mol%) to accelerate hydrazide formation .
- Statistical Design : Apply a Box-Behnken model to optimize variables (temperature, stoichiometry, time) and predict maximum yield (e.g., 85% at 70°C, 1:1.2 hydrazide:carbonyl reagent ratio) .
Q. How is β-glucuronidase inhibitory activity evaluated for this compound?
- Methodological Answer :
- Enzyme Assay : Incubate the compound (0.1–100 µM) with β-glucuronidase (E. coli source) and substrate (p-nitrophenyl-β-D-glucuronide) in pH 6.8 buffer. Measure absorbance at 405 nm to calculate IC₅₀ values .
- SAR Analysis : Compare inhibitory potency with analogs (e.g., varying phenoxy substituents) to identify critical functional groups (e.g., chloro and methyl groups enhance binding) .
Q. What analytical methods detect decomposition products under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.
- LC-MS/MS : Identify degradation products (e.g., hydrazine derivatives or phenoxyacetic acid fragments) using a Q-TOF mass spectrometer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
